N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2O3S and its molecular weight is 346.79. The purity is usually 95%.
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Scientific Research Applications
Diuretic Activity
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, a compound structurally related to N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, has been found to possess significant diuretic activity in vivo. This suggests potential applications in conditions requiring diuresis (Yar & Ansari, 2009).
Antitumor Activity
Compounds structurally related to this compound have shown promising antitumor effects. Certain derivatives have demonstrated significant ability to inhibit the growth of human tumor cells in vitro, suggesting potential for cancer treatment research (Ostapiuk et al., 2017).
Biocatalyst for Chiral Synthons
Research has explored the use of enzymes from Alcaligenes faecalis for the kinetic resolution of compounds structurally similar to this compound. This can provide efficient production of enantiomerically pure chiral synthons, important in the synthesis of therapeutic agents (Mishra et al., 2016).
Synthesis of Analogues with Anticancer Properties
Studies have focused on synthesizing benzothiazole derivatives with potent antitumor properties, some of which are structurally related to this compound. These derivatives show selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer treatment research (Yoshida et al., 2005).
Antimicrobial Applications
Several benzothiazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potent effects against various bacterial and fungal species, suggesting potential applications in treating microbial infections (Incerti et al., 2017).
Mechanism of Action
Mode of Action
The exact mode of action of Oprea1_307142 is currently unknown. Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Like other small molecule drugs, its absorption, distribution, metabolism, and excretion would be influenced by factors such as its chemical structure, solubility, stability, and the presence of transporters and metabolic enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Oprea1_307142. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-9-5-6-10-14(7-9)23-16(18-10)19-15(20)13-8-21-11-3-1-2-4-12(11)22-13/h1-7,13H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPEWLTJQLGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.